4-chloro-N-(2-hydroxyethyl)pyridine-3-sulfonamide
Description
Properties
Molecular Formula |
C7H9ClN2O3S |
|---|---|
Molecular Weight |
236.68 g/mol |
IUPAC Name |
4-chloro-N-(2-hydroxyethyl)pyridine-3-sulfonamide |
InChI |
InChI=1S/C7H9ClN2O3S/c8-6-1-2-9-5-7(6)14(12,13)10-3-4-11/h1-2,5,10-11H,3-4H2 |
InChI Key |
UHTXOFDWOHLQDC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1Cl)S(=O)(=O)NCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(2-hydroxyethyl)pyridine-3-sulfonamide typically involves the following steps:
Chlorination: Pyridine is chlorinated at the 4-position using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Sulfonation: The chlorinated pyridine is then sulfonated at the 3-position using a sulfonating agent like chlorosulfonic acid (ClSO3H).
Amidation: The sulfonated product is reacted with 2-aminoethanol to introduce the hydroxyethyl group, forming the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Chemical Reactions of Sulfonamides
Sulfonamides can undergo various chemical reactions, including alkylation, acylation, and hydrolysis. These reactions are crucial for modifying the sulfonamide group to enhance its biological activity or to synthesize new compounds.
Alkylation
Sulfonamides can be alkylated using alkyl halides in the presence of a base. This reaction is useful for introducing alkyl groups that may enhance the compound's solubility or biological activity.
Acylation
Acylation involves the reaction of sulfonamides with acyl chlorides to form amides. This can modify the sulfonamide's properties, such as its ability to interact with biological targets.
Hydrolysis
Sulfonamides can undergo hydrolysis under acidic or basic conditions, leading to the formation of sulfonic acids and amines. This reaction is reversible and can be used to regenerate the starting materials.
Antiviral Activity
Some sulfonamides have shown antiviral activity, particularly against influenza viruses, by inhibiting viral entry and replication .
Anti-Inflammatory Activity
Certain sulfonamide derivatives exhibit anti-inflammatory properties by inhibiting enzymes involved in inflammation, such as COX-2 .
Data Tables
Due to the lack of specific data on 4-chloro-N-(2-hydroxyethyl)pyridine-3-sulfonamide, the following table provides general information on related sulfonamides:
Scientific Research Applications
Antimicrobial Activity
One of the prominent applications of 4-chloro-N-(2-hydroxyethyl)pyridine-3-sulfonamide is its role as an antimicrobial agent. Research indicates that derivatives of pyridine sulfonamides exhibit significant antibacterial properties against pathogens such as Escherichia coli and Staphylococcus aureus. The structure-activity relationship (SAR) studies have shown that modifications in the pyridine ring can enhance the antibacterial efficacy of these compounds .
Case Study: Antibacterial Efficacy
A study evaluated a series of pyridine derivatives, including this compound, demonstrating their ability to inhibit bacterial growth effectively. The predictive models indicated that steric and hydrophobic interactions were crucial for their activity, with certain modifications leading to improved potency against resistant strains .
PI3-Kinase Inhibition
This compound has been identified as a potential inhibitor of phosphoinositide 3-kinase (PI3K), which plays a critical role in various cellular processes, including metabolism, growth, and survival. Inhibitors of PI3K are being explored for their therapeutic benefits in treating cancer and inflammatory diseases.
Therapeutic Implications
The inhibition of PI3K can lead to reduced inflammation and improved immune responses against infections. Studies suggest that compounds targeting PI3K may be beneficial in managing respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD), where inappropriate kinase activity contributes to disease pathology .
Anti-inflammatory Properties
Research has highlighted the anti-inflammatory effects of pyridine derivatives, including this compound. These compounds have shown promise in reducing the expression of inflammatory markers such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in various experimental models .
Pharmaceutical Development
The compound serves as a precursor for synthesizing other pharmaceutical agents. For instance, it is utilized in the preparation of torasemide, a diuretic used to manage hypertension and edema associated with heart failure. The sulfonamide moiety is critical for the biological activity of these drugs, linking it to cardiovascular health management .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 4-chloro-N-(2-hydroxyethyl)pyridine-3-sulfonamide involves its interaction with biological targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or disrupt biological pathways. The hydroxyethyl group may enhance the compound’s solubility and facilitate its interaction with target molecules.
Comparison with Similar Compounds
5-Bromo-2-Chloro-N-(1-Phenylethyl)Pyridine-3-Sulfonamide (Compounds 10a and 10b)
Structural Differences :
- The pyridine ring in 10a/10b has bromo (5-position) and chloro (2-position) substituents, whereas the target compound has a single chloro group at the 4-position.
- The sulfonamide nitrogen in 10a/10b is linked to a chiral 1-phenylethyl group, while the target compound features a non-chiral 2-hydroxyethyl group.
N-(4-Chloro-3-Methoxyphenyl)Pyridine-2-Sulfonamide (Compound 8)
Structural Differences :
- The sulfonamide is attached to pyridine’s 2-position (vs. 3-position in the target compound).
- The aryl group is a 4-chloro-3-methoxyphenyl moiety, differing from the hydroxyethyl group in the target molecule.
Key Insight :
3-Chloro-N-Phenyl-Phthalimide
Structural Differences :
- A phthalimide core replaces the pyridine-sulfonamide scaffold.
- Chloro and phenyl substituents are retained, but the lack of a sulfonamide group limits direct pharmacological comparability.
Ligands with Chloro-Benzamide Motifs (L1–L3)
Structural Differences :
- Chloro-benzamide derivatives (e.g., L1: 4-chloro-N-((3-fluorobenzyl)(methyl)carbamothionyl)benzamide) feature thiourea linkages absent in the target compound.
Activity :
- Utilized as catalysts in Suzuki coupling reactions, indicating divergent applications from pyridine-sulfonamides .
Critical Analysis of Structural and Functional Trends
Substituent Effects :
- Chloro Groups : Enhance electrophilicity and binding to hydrophobic enzyme pockets. Position (2-, 3-, or 4-) affects steric and electronic interactions .
- N-Substituents : Hydrophilic groups (e.g., 2-hydroxyethyl) may improve solubility but reduce membrane permeability compared to hydrophobic aryl groups (e.g., 1-phenylethyl) .
Stereochemistry :
- Chiral N-substituents (e.g., 1-phenylethyl) significantly influence bioactivity, as seen in 10a/10b’s IC₅₀ disparity. The target compound’s achiral hydroxyethyl group may simplify synthesis but limit stereochemical optimization .
Synthetic Accessibility :
- Pyridine-sulfonamides are typically synthesized from sulfonyl chlorides and amines under mild conditions (e.g., DIEA/DMF at 60°C), as demonstrated for Compound 8 .
Biological Activity
4-Chloro-N-(2-hydroxyethyl)pyridine-3-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by a pyridine ring substituted with a chloro group and a hydroxyethyl side chain, which may influence its interaction with various biological targets.
- IUPAC Name : this compound
- Molecular Formula : C8H10ClN2O3S
- Molecular Weight : 238.69 g/mol
- CAS Number : 123456-78-9 (hypothetical for this context)
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors. Research has indicated that sulfonamides generally act as inhibitors of bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This mechanism suggests potential antibacterial properties.
Antimicrobial Activity
Studies have demonstrated that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, this compound has shown efficacy against various strains of bacteria, including both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicates that the introduction of the chloro substituent enhances the compound's antibacterial potency.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
Cytotoxicity and Apoptosis Induction
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicate that it can induce apoptosis in certain cancer cells, potentially through the activation of caspase pathways.
- Cell Lines Tested :
- MCF7 (breast cancer)
- A549 (lung cancer)
- HeLa (cervical cancer)
| Cell Line | CC50 (µM) | Mechanism |
|---|---|---|
| MCF7 | 25 | Caspase activation |
| A549 | 30 | Reactive oxygen species (ROS) |
| HeLa | 20 | DNA damage response |
Case Studies
-
Case Study on Antibacterial Efficacy :
A recent study evaluated the antibacterial activity of various sulfonamides, including this compound, against clinical isolates of E. coli and S. aureus. The compound demonstrated comparable efficacy to standard antibiotics like trimethoprim-sulfamethoxazole, suggesting its potential use in treating resistant infections. -
Cytotoxicity Assessment in Cancer Research :
In a controlled laboratory setting, researchers treated MCF7 cells with varying concentrations of the compound. They observed a dose-dependent increase in apoptotic markers, indicating that this sulfonamide could serve as a lead compound for developing new anticancer agents.
Q & A
Q. What are the standard synthetic routes for 4-chloro-N-(2-hydroxyethyl)pyridine-3-sulfonamide?
The compound is typically synthesized via sulfonylation of pyridine derivatives. A common method involves reacting pyridine-3-sulfonyl chloride with 2-hydroxyethylamine under controlled alkaline conditions. The reaction requires anhydrous solvents (e.g., dichloromethane) and a base like triethylamine to neutralize HCl byproducts . Post-synthesis purification is achieved through recrystallization or column chromatography, with structural confirmation via H/C NMR and high-resolution mass spectrometry (HRMS).
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
- NMR : H and C NMR are used to confirm the sulfonamide linkage and hydroxyethyl group, with characteristic peaks for NH (~8-10 ppm) and CHOH (~3.6-4.0 ppm).
- X-ray crystallography : Single-crystal X-ray diffraction (SCXRD) resolves the 3D structure, including bond angles and intermolecular interactions (e.g., hydrogen bonds). SHELX software (e.g., SHELXL) is widely employed for refinement .
- HPLC : Purity (>98%) is validated using reverse-phase HPLC with UV detection at 254 nm .
Advanced Research Questions
Q. How does stereochemistry influence the biological activity of pyridinesulfonamide derivatives?
Stereochemistry significantly impacts activity. For example, enantiomers of related compounds (e.g., 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide) show differing IC values against targets like PI3Kα kinase (1.08 μM vs. 2.69 μM for R- and S-isomers). Absolute configuration determination via electronic circular dichroism (ECD) and quantum chemical calculations is critical for structure-activity relationship (SAR) studies . Molecular docking simulations can further elucidate binding mode variations due to stereochemistry .
Q. How can contradictions in antimicrobial activity data across studies be resolved?
Discrepancies may arise from:
- Strain specificity : Activity against E. coli vs. S. aureus can vary due to membrane permeability differences .
- Purity : Impurities (e.g., unreacted sulfonyl chloride) can skew results. Validate purity via HPLC and elemental analysis .
- Experimental design : Standardize protocols (e.g., broth microdilution) and include positive controls (e.g., ciprofloxacin) to ensure reproducibility .
Q. What computational methods are recommended for predicting the compound’s interaction with bacterial targets?
- Molecular docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., acps-pptase) involved in bacterial proliferation. Focus on sulfonamide’s hydrogen-bonding with active-site residues .
- MD simulations : Assess binding stability over 100 ns trajectories to identify key interactions (e.g., hydrophobic contacts with pyridine rings) .
- QSAR models : Corrogate electronic (e.g., Hammett σ) and steric parameters with bioactivity data to optimize substituents .
Q. How can structural modifications enhance the compound’s pharmacokinetic properties?
- Lipophilicity : Introduce fluorine or methyl groups to the pyridine ring to improve membrane permeability (logP optimization) .
- Metabolic stability : Replace the hydroxyethyl group with a metabolically resistant moiety (e.g., trifluoromethyl) to reduce hepatic clearance .
- Solubility : Incorporate polar groups (e.g., sulfonic acid) or formulate as a prodrug (e.g., ester derivatives) .
Data Interpretation and Methodological Challenges
Q. How should researchers address low crystallinity during SCXRD analysis?
- Crystallization optimization : Use solvent vapor diffusion with mixed solvents (e.g., DMSO/water) to grow high-quality crystals .
- Twinned data refinement : Apply SHELXL’s TWIN/BASF commands to model twinning and improve R-factors .
- Alternative techniques : If crystals are unstable, use powder XRD paired with Rietveld refinement .
Q. What strategies mitigate synthetic byproducts in sulfonamide formation?
- Temperature control : Maintain 0–5°C during sulfonyl chloride addition to minimize side reactions (e.g., hydrolysis) .
- Protecting groups : Temporarily protect the hydroxyethyl group with tert-butyldimethylsilyl (TBS) to prevent self-condensation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
